molecular formula C8H9NO2 B12988097 1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone

1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone

Cat. No.: B12988097
M. Wt: 151.16 g/mol
InChI Key: GYMPFNZLGNATHA-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxy group at the 5th position and a methyl group at the 2nd position of the pyridine ring, along with an ethanone group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the alkylation of lithiated pyridine derivatives followed by reduction and rearrangement reactions. The key steps include:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using readily available and inexpensive starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the hydroxy group.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Amines and thiols derivatives.

Scientific Research Applications

1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:

Uniqueness: The unique positioning of the hydroxy and methyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(5-hydroxy-2-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H9NO2/c1-5-8(6(2)10)3-7(11)4-9-5/h3-4,11H,1-2H3

InChI Key

GYMPFNZLGNATHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)C(=O)C

Origin of Product

United States

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